molecular formula C29H22N4O B2735778 N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide CAS No. 956211-76-0

N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B2735778
CAS No.: 956211-76-0
M. Wt: 442.522
InChI Key: TXLCEOBFTSRODV-TWKHWXDSSA-N
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Description

The compound N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide features a pyrazole core substituted at position 3 with a biphenyl group and at position 1 with a phenyl group. The hydrazide moiety is conjugated via an (E)-configured methylidene linkage. This structure enables diverse intermolecular interactions, such as π-π stacking (via biphenyl) and hydrogen bonding (via hydrazide), which are critical for biological activity and coordination chemistry .

Properties

IUPAC Name

N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O/c34-29(25-12-6-2-7-13-25)31-30-20-26-21-33(27-14-8-3-9-15-27)32-28(26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21H,(H,31,34)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCEOBFTSRODV-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves a multi-step process:

  • Formation of the Pyrazole Ring: : This step typically starts with a condensation reaction between a substituted hydrazine and an appropriate α,β-unsaturated carbonyl compound.

  • Biphenyl Integration: : The biphenyl moiety is often introduced via a Suzuki-Miyaura coupling reaction, leveraging palladium catalysts to form carbon-carbon bonds.

  • Schiff Base Formation: : The final step involves the condensation of the synthesized pyrazole derivative with benzohydrazide under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to ensure maximum yield and purity. This includes fine-tuning reaction temperatures, solvent selections, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is involved in various types of chemical reactions:

  • Oxidation: : It can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.

  • Reduction: : Reductive reactions can lead to the formation of hydrazine or aniline derivatives, altering the electronic properties of the compound.

  • Substitution: : This compound can participate in electrophilic or nucleophilic substitution reactions, often modifying its aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

  • Substitution: : Substitution reactions may involve halogens (e.g., bromine, chlorine) under UV light or using Lewis acids as catalysts.

Major Products Formed

  • Oxidation may yield N-oxide derivatives.

  • Reduction can form hydrazine or aniline derivatives.

  • Substitution reactions result in various functionalized aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C29H22N4OC_{29}H_{22}N_{4}O and a molecular weight of 442.5 g/mol. Its structure features a biphenyl moiety and a pyrazole ring, which are known to contribute to its biological activity. The compound's detailed structure can be represented as follows:

\text{N 1E 3 1 1 biphenyl 4 yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide}

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research published in MDPI indicates that derivatives of benzohydrazide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties against a range of pathogens. A study indicated that benzohydrazide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A detailed investigation into the antitumor efficacy of this compound was conducted using human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity Assessment

In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results revealed notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential for clinical application in treating infections caused by resistant strains.

Mechanism of Action

Effects and Molecular Targets

The bioactivity of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. It often inhibits enzyme activity by binding to the active site, blocking substrate access or altering enzyme conformation.

Pathways Involved

This compound can modulate various biological pathways, including:

  • Apoptosis Pathways: : Inducing programmed cell death in cancer cells.

  • Signal Transduction Pathways: : Interfering with cellular signaling to prevent the proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents/Modifications Molecular Formula Reference
Target Compound Biphenyl (position 3), phenyl (position 1), benzohydrazide C₂₈H₂₁N₃O -
3-(4-Biphenylyl)-N′-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Ethoxyphenyl group instead of benzohydrazide C₂₆H₂₄N₄O₂
N′-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide 4-Fluorophenyl (position 3), dimethoxybenzohydrazide C₂₅H₂₀FN₃O₃
(E)-N’-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Triazole and pyridine rings, dimethoxy substituents C₂₅H₂₂N₆O₃

Key Observations :

  • Biphenyl groups (target compound, ) improve π-π stacking, which may enhance binding to biological targets or metal ions.
  • Triazole/pyridine hybrids () introduce additional coordination sites for metal complexation.

Key Observations :

  • Condensation reactions (e.g., ) are widely used for hydrazide derivatives due to high yields and simplicity.
  • Metal complexes () often require mild conditions but face challenges in crystallinity for X-ray analysis.

Physicochemical Properties

Compound Type Melting Point (°C) Solubility Rf Value Lipinski Compliance Reference
Pyrazol-3-one derivatives 170 DMSO, ethanol 0.7 Yes
HL1 (Benzohydrazide) Not reported DMSO, ethanol - Yes
Triazole-benzohydrazides 150–200 DMSO - Variable

Key Observations :

  • Lipinski compliance (e.g., ) suggests drug-like properties for many hydrazides.
  • Solubility in DMSO is common, facilitating biological testing .

Key Observations :

  • 4-SO₂Me and 3,5-dichloro substituents () enhance antifungal activity.
  • Metal coordination (e.g., Cu(II), Ni(II)) in may modulate bioactivity but requires further study.

Biological Activity

N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure

The molecular formula of this compound is C29H22N4O, and its structure features a biphenyl moiety linked to a hydrazone derivative of benzohydrazide. The presence of the pyrazole ring is significant for its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymes : These compounds often act as enzyme inhibitors, targeting critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDAC) and thymidylate synthase .
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:

  • Cytotoxicity : Research has shown that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-75.0
A5497.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bactericidal Effects : Studies indicate that related compounds exhibit bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM .
BacteriaMIC (µM)Reference
Staphylococcus aureus15.625
Enterococcus faecalis62.5

Case Studies

In a recent study involving a series of Schiff base derivatives including this compound, researchers found that these compounds significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% compared to control groups within two weeks of treatment .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Yields >70% are achievable with stoichiometric control and inert atmosphere .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:
A combination of methods is critical:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), hydrazone NH (δ ~10–11 ppm), and pyrazole CH (δ ~7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and imine (C=N, δ ~150 ppm) groups .
  • IR : Detect C=O stretch (~1650 cm⁻¹) and N-H stretch (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereochemistry and confirm the (E)-configuration .

Advanced: How can computational modeling predict this compound’s binding interactions with biological targets?

Answer:
Methodology :

Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs .

Docking Studies :

  • Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Focus on the hydrazone moiety and biphenyl group for hydrogen bonding and π-π stacking .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .

ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity risks (e.g., PAINS filters) .

Case Study : Analogous pyrazole-hydrazides showed COX-2 inhibition (IC₅₀ ~5 µM) via similar docking poses .

Advanced: How to resolve contradictory bioactivity data across different assays?

Answer:
Root Causes & Solutions :

Contradiction Possible Cause Resolution Strategy
Varying IC₅₀ values in enzymatic vs. cellular assaysPoor cell permeability or off-target effectsPerform permeability assays (Caco-2/PAMPA) and use siRNA knockdowns to isolate target effects .
Inconsistent antimicrobial activityStrain-specific resistance or compound stabilityTest stability in culture media (HPLC) and combine with efflux pump inhibitors .
Discrepant cytotoxicity resultsAssay interference (e.g., MTT vs. resazurin)Validate with orthogonal assays (flow cytometry for apoptosis) .

Example : A related compound showed 10-fold higher activity in enzymatic assays than cellular models due to efflux pump-mediated resistance, resolved using verapamil .

Advanced: What strategies optimize crystallographic data refinement for this compound?

Answer:
SHELX Workflow :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

Structure Solution :

  • SHELXT : For phase problem resolution via dual-space methods .
  • SHELXL : Refine anisotropic displacement parameters and validate via R-factor (<5%) .

Troubleshooting :

  • Disorder : Apply PART instructions for disordered biphenyl groups.
  • Twinned Data : Use TWIN/BASF commands in SHELXL for detwinning .

Q. Validation Tools :

  • PLATON for symmetry checks.
  • CCDC Mercury for visualizing π-π interactions (typical distance: 3.5–4.0 Å) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 3 months) to detect degradation (e.g., hydrazone cleavage) .

Advanced: How to design SAR studies for derivatives targeting enhanced bioactivity?

Answer:
SAR Design Matrix :

Position Modification Hypothesized Impact
Pyrazole C-3Replace biphenyl with naphthylIncreased lipophilicity for membrane penetration .
Hydrazide N-HMethyl/ethyl substitutionReduce metabolic oxidation while retaining H-bond capacity .
BenzohydrazideIntroduce electron-withdrawing groups (e.g., NO₂)Enhance electrophilicity for covalent target binding .

Q. Synthesis Validation :

  • Characterize derivatives via XRD and compare IC₅₀ values in dose-response assays (n ≥ 3 replicates) .

Advanced: What mechanistic insights explain its dual antioxidant and pro-apoptotic activity?

Answer:
Proposed Mechanisms :

  • Antioxidant : Scavenges ROS via hydrazone-mediated electron donation (EC₅₀ ~20 µM in DPPH assay) .
  • Pro-Apoptotic : Activates caspase-3/7 via mitochondrial pathway (confirmed by JC-1 staining and cytochrome c release) .

Q. Experimental Validation :

  • ROS Detection : Use DCFH-DA fluorescence in H₂O₂-stressed cells.
  • Western Blotting : Measure Bcl-2/Bax ratio and caspase cleavage .

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